2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents, which are removed by evaporation on a rotary evaporator at a pressure of 10–20 mmHg and a temperature of 40–60°C, followed by drying the residue at a pressure of 0.1 mmHg .
Chemical Reactions Analysis
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
2-Chloro-1-(1-oxa-9-azaspiro[5
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one involves its interaction with molecular targets such as the MmpL3 protein. This protein is essential for the survival of Mycobacterium tuberculosis, and inhibition of this protein disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one can be compared with other spirocyclic compounds, such as:
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound also exhibits high activity against Mycobacterium tuberculosis and serves as a potent inhibitor of the MmpL3 protein.
4-fluoro-1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with similar structural features and biological activity.
The uniqueness of this compound lies in its specific substituents and the resulting biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-2-11(14)12(16)15-8-6-13(7-9-15)5-3-4-10-17-13/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWRYHMTGSITJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CCCCO2)CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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